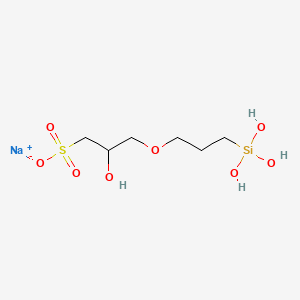
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intensity. The compound is characterized by its naphthalene core structure, which is substituted with hydroxy, carboxylic acid, and azo groups, making it a versatile molecule in chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methyl-3-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the azo dye.
Calcium Salt Formation: Finally, the azo compound is treated with a calcium salt, such as calcium chloride, to form the calcium salt of the dye.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in alkaline medium or zinc in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of nitro or sulfo groups on the naphthalene ring.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and colorfastness.
Mécanisme D'action
The compound exerts its effects primarily through its azo and hydroxy groups. The azo group can participate in electron transfer reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s interaction with other molecules. The naphthalene core provides structural stability and contributes to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, strontium salt
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, sodium salt
Uniqueness
Compared to its strontium and sodium counterparts, the calcium salt variant offers unique properties such as improved solubility and stability in certain applications. The choice of metal ion can influence the dye’s color properties and its interaction with substrates, making the calcium salt a preferred choice in specific industrial applications.
Propriétés
Numéro CAS |
73718-60-2 |
|---|---|
Formule moléculaire |
C18H12CaN2O6S |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-12(9-15(10)27(24,25)26)19-20-16-13-5-3-2-4-11(13)8-14(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clé InChI |
QFYZSQMFUKQGSE-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)


![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)






